molecular formula C10H29ClInOSi3 B14305875 Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1) CAS No. 112402-92-3

Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)

Cat. No.: B14305875
CAS No.: 112402-92-3
M. Wt: 399.86 g/mol
InChI Key: UKZBSGXOFIJACB-UHFFFAOYSA-M
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Description

Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) is a complex organosilicon compound It features a unique structure where a chloro group is bonded to an indiganyl moiety, which is further substituted with three trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) typically involves the reaction of indiganyl chloride with tris(trimethylsilyl)methyl lithium in an inert atmosphere. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products. The reaction mixture is then quenched with water to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxidized indiganyl derivatives.

    Reduction: Formation of reduced indiganyl derivatives.

    Substitution: Formation of substituted indiganyl derivatives with various functional groups.

Scientific Research Applications

Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with certain substrates. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The indiganyl moiety can participate in electron transfer processes, making the compound useful in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

    Trimethylsilyl chloride: Commonly used in organic synthesis for silylation reactions.

    Indiganyl chloride: A precursor in the synthesis of various indiganyl derivatives.

Uniqueness

Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) is unique due to the combination of its chloro, trimethylsilyl, and indiganyl groups. This unique structure imparts distinct chemical reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

112402-92-3

Molecular Formula

C10H29ClInOSi3

Molecular Weight

399.86 g/mol

InChI

InChI=1S/C10H27Si3.ClH.In.H2O/c1-11(2,3)10(12(4,5)6)13(7,8)9;;;/h1-9H3;1H;;1H2/q;;+1;/p-1

InChI Key

UKZBSGXOFIJACB-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[In]Cl.O

Origin of Product

United States

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